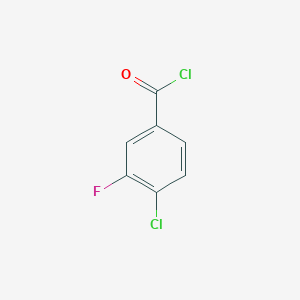

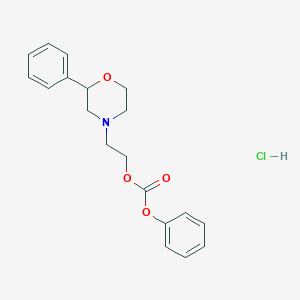

4-Chloro-3-fluorobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of compounds closely related to 4-Chloro-3-fluorobenzoyl chloride involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For example, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride from 2-chloro-6-fluorobenzaldehyde demonstrated a practical route with high yield and low cost, showcasing a similar synthetic approach that could be adapted for 4-Chloro-3-fluorobenzoyl chloride (Su Wei-ke, 2008).

Molecular Structure Analysis Gas phase molecular structures and conformational compositions of related compounds, such as 2-fluorobenzoyl chloride and 2-chlorobenzoyl chloride, have been investigated, revealing the existence of stable non-planar conformers anti and gauche. These studies provide insights into the molecular structure and behavior of halogenated benzoyl chlorides, which could be extrapolated to understand the structural nuances of 4-Chloro-3-fluorobenzoyl chloride (T. Johansen et al., 2013).

Chemical Reactions and Properties Chemical reactions involving similar compounds demonstrate the utility of chloro-fluorobenzoyl chlorides as intermediates in the synthesis of various heterocycles and as building blocks in solid-phase synthesis, highlighting their reactivity and potential applications in chemical synthesis (Soňa Křupková et al., 2013).

Physical Properties Analysis The detailed physical properties analysis of 4-Chloro-3-fluorobenzoyl chloride specifically could not be found. However, the physical properties of similar halogenated compounds, such as melting points, boiling points, and solubilities, can provide a general understanding. These properties are influenced by the halogen substituents, which affect the molecular weight, polarity, and intermolecular forces.

Chemical Properties Analysis The chemical properties, including reactivity and stability, of chloro-fluorobenzoyl chlorides are influenced by the presence of both chloro and fluoro substituents, which can activate the benzoyl ring towards nucleophilic attack and affect the compound's electrophilicity and acidity. Studies on similar compounds highlight their role as intermediates in organic synthesis and their potential to undergo various chemical transformations (M. Hobbs et al., 2010).

科学的研究の応用

Herbicidal Activity

- 4-Chloro-3-fluorobenzoyl chloride has been utilized in the synthesis of derivatives with notable herbicidal activity. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from a precursor prepared from 3-chloro-4-fluorobenzoic acid, demonstrating its herbicidal potential Liu Chang-chun, 2006.

Pharmaceutical Intermediates

- Su Wei-ke (2008) reported on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, showcasing a practical, high-yield, and low-cost method. This work underlines the compound's utility in creating valuable intermediates for further pharmaceutical development Su Wei-ke, 2008.

Crystallization Studies

- Research on 4-Fluorobenzoyl chloride, closely related to 4-Chloro-3-fluorobenzoyl chloride, by Amol G. Dikundwar and T. Row (2014), has traced a crystallization pathway revealing a metastable polytypic form as an intermediate phase. Such studies provide insights into the solid-state behaviors of chloro-fluorobenzoyl chlorides Amol G. Dikundwar & T. Row, 2014.

Anticancer Activity

- The compound's derivatives have been explored for potential anticancer activities. S. Cortez-Maya et al. (2012) synthesized 2-aminobenzophenone derivatives by acylation with chloro- or fluorobenzoyl chloride, including 4-Chloro-3-fluorobenzoyl chloride. Some synthesized compounds exhibited significant anticancer activities, highlighting the compound's relevance in medicinal chemistry S. Cortez-Maya et al., 2012.

Enzyme Inhibition Studies

- Chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from reactions involving chlorinated aromatic hydrocarbons, were found to be effective inhibitors for α-glycosidase and acetylcholinesterase (AChE). These findings, as reported by Selma Bal et al. (2021), suggest potential applications in developing treatments for Alzheimer's disease and diabetes Selma Bal et al., 2021.

Safety And Hazards

4-Chloro-3-fluorobenzoyl chloride is considered hazardous. It can cause serious skin burns and eye damage. It is also corrosive to metals . Precautionary measures include avoiding contact with skin and eyes, not breathing vapors, and providing good ventilation in the process area to prevent the formation of vapor .

特性

IUPAC Name |

4-chloro-3-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGUKOEVZJUAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397601 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluorobenzoyl chloride | |

CAS RN |

177787-25-6 |

Source

|

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)

![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)